Triptoquinonide

Description

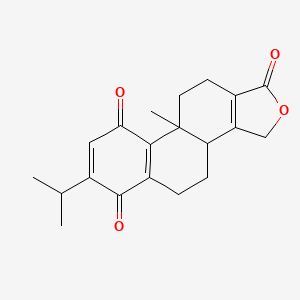

structure in first source

Properties

IUPAC Name |

9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1,6,9-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-10(2)13-8-16(21)17-12(18(13)22)4-5-15-14-9-24-19(23)11(14)6-7-20(15,17)3/h8,10,15H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTABFBXCBBJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC4=C3COC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40317629 | |

| Record name | NSC319487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81478-15-1 | |

| Record name | NSC319487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC319487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Triptoquinonide: A Comprehensive Technical Guide to its Structure, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptoquinonide, a diterpenoid quinone, represents a significant scaffold in medicinal chemistry, closely related to the potent anti-inflammatory and anti-cancer agent, triptolide. The elucidation of its precise chemical structure and a thorough characterization of its physicochemical and biological properties are paramount for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the structure elucidation and characterization of (+)-triptoquinonide, consolidating spectroscopic data, experimental protocols, and an exploration of its biological context.

Introduction

This compound is a naturally derived or synthetic compound belonging to the abietane diterpenoid family. Its structure is characterized by a complex polycyclic framework. The enantioselective total synthesis of (+)-triptoquinonide has been a subject of significant interest in the field of organic chemistry, aiming to provide a reliable source of this and related compounds for biological evaluation. This document serves as a comprehensive resource for researchers, detailing the critical aspects of its structural verification and characterization.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques following its synthesis. The molecular formula of this compound is C₂₀H₂₂O₄.

Spectroscopic Data

The structural assignment of (+)-triptoquinonide is supported by a comprehensive analysis of its spectral data.

Table 1: Spectroscopic Data for (+)-Triptoquinonide

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.18 (d, J = 8.1 Hz, 1H), 6.95 (d, J = 8.1 Hz, 1H), 4.45 (s, 2H), 3.55 (d, J = 6.0 Hz, 1H), 3.25 (m, 1H), 2.30-2.10 (m, 2H), 1.95-1.75 (m, 3H), 1.60-1.40 (m, 3H), 1.25 (d, J = 6.9 Hz, 3H), 0.95 (d, J = 6.9 Hz, 3H) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 187.5, 187.2, 147.1, 137.2, 136.8, 129.5, 125.8, 120.5, 70.1, 50.2, 45.3, 38.5, 35.4, 33.1, 29.8, 26.7, 21.5, 18.9, 18.2 |

| Infrared (IR) | 2960, 2870, 1660, 1600, 1460, 1380, 1280, 1100 cm⁻¹ |

| Mass Spectrometry (MS) | m/z 326 (M⁺), 298, 283, 255, 227 |

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and characterization of (+)-triptoquinonide.

Synthesis of (+)-Triptoquinonide

The enantioselective total synthesis of (+)-triptoquinonide is a multi-step process. A key strategic element in its synthesis is the oxidative dearomatization of a suitably substituted phenol precursor.

Workflow for the Final Step of (+)-Triptoquinonide Synthesis:

The Triptoquinonide Biosynthetic Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biosynthetic pathway of triptoquinonide, a significant diterpenoid compound. While the complete biosynthetic route to this compound is still under investigation, it is understood to be closely related to the well-elucidated pathway of triptolide, another potent bioactive compound from Tripterygium wilfordii. This document outlines the known enzymatic steps, presents relevant quantitative data from metabolic engineering studies, details key experimental protocols, and provides visual representations of the core pathways and workflows.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is believed to follow the initial steps of the triptolide pathway, which is a complex process originating from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway can be broadly divided into three main stages: the formation of the diterpene precursor, the cyclization to the core scaffold, and the subsequent oxidative modifications.

Upstream Terpenoid Biosynthesis

The journey to this compound begins with the production of IPP and DMAPP through two primary pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] The MEP pathway is primarily responsible for producing the precursors for mono-, di-, and tetraterpenes, while the MVA pathway mainly synthesizes sesquiterpenes, sterols, and triterpenes.[1] These precursors are then condensed to form geranylgeranyl diphosphate (GGPP), the universal precursor for diterpenoids, a reaction catalyzed by geranylgeranyl diphosphate synthase (GGPPS).[1][2]

Formation of the Diterpene Scaffold

The formation of the characteristic abietane-type diterpene scaffold of triptolide and related compounds is a critical step. This process is initiated by the conversion of GGPP to miltiradiene. This cyclization is catalyzed by a pair of diterpene synthases, TwTPS9 and TwTPS27, which work in conjunction.[1] Miltiradiene has been confirmed as a precursor to triptolide.[1]

Oxidative Modifications and Branching to this compound

Following the formation of miltiradiene, a series of oxidative modifications occur. A key enzyme in this stage is CYP728B70, a cytochrome P450 monooxygenase.[1][2][3] This enzyme catalyzes the conversion of miltiradiene and abietatriene through two successive oxidation steps to produce the corresponding diterpene alcohol and then dehydroabietic acid.[1][2][3] Dehydroabietic acid is considered a significant intermediate in the biosynthesis of triptolide.[1][4]

The precise enzymatic steps leading from dehydroabietic acid to this compound have not been fully elucidated. However, it is hypothesized that the pathway branches from an intermediate in the triptolide biosynthetic pathway. Further oxidative modifications, potentially involving other cytochrome P450 enzymes and tailoring enzymes, are likely required to generate the specific chemical structure of this compound.

Quantitative Data in Triptolide Biosynthesis

Metabolic engineering efforts to enhance the production of triptolide in hairy root cultures of Tripterygium wilfordii provide valuable quantitative insights into the pathway's regulation. The overexpression of key biosynthetic genes has been shown to significantly increase triptolide yields.

| Gene(s) Overexpressed | Fold Increase in Triptolide Content (vs. Control) | Triptolide Yield (mg/L) |

| TwTPS9 | 1.60 | - |

| TwTPS27 | 1.42 | - |

| TwTPS9 + TwTPS27 | 2.72 | - |

| TwGGPPS + TwDXS (in TwTPS9/TwTPS27 co-expression line) | 3.18 | 12.83 |

Data sourced from a study on targeted metabolic engineering in T. wilfordii hairy roots.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of the this compound and triptolide biosynthetic pathways.

Diterpenoid Extraction and Analysis

Objective: To extract and quantify triptolide, this compound, and related diterpenoids from plant material or cell cultures.

Methodology: A sensitive and reliable method for the determination of triptolide involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8][9]

-

Sample Preparation: Plant material is harvested, dried, and ground to a fine powder. For cell cultures, cells are separated from the medium.

-

Extraction: The powdered material or cell pellet is extracted with a suitable organic solvent, such as acetonitrile or ethyl acetate.[5][9]

-

Purification (Optional): The crude extract may be subjected to further purification steps, such as solid-phase extraction (SPE), to remove interfering compounds.

-

Derivatization (Optional): To enhance sensitivity, derivatization can be performed. For example, triptolide can be reacted with benzylamine to increase its ionization efficiency in the mass spectrometer.[5]

-

LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution of water and acetonitrile. Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5]

Heterologous Expression and Characterization of Terpene Synthases

Objective: To functionally characterize candidate terpene synthase genes (e.g., TwTPS9, TwTPS27).

Methodology: Heterologous expression in Escherichia coli is a common method for producing and characterizing plant terpene synthases.[10][11][12][13][14]

-

Gene Cloning: The open reading frame of the candidate terpene synthase gene is amplified by PCR and cloned into an E. coli expression vector (e.g., pET vectors).[10]

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: The E. coli culture is grown to a suitable optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[10]

-

Protein Extraction and Purification: Cells are harvested by centrifugation, lysed (e.g., by sonication), and the recombinant protein is purified, often using affinity chromatography if an affinity tag was included in the expression construct.

-

Enzyme Assay: The purified enzyme is incubated with the appropriate substrate (e.g., GGPP) in a suitable buffer. The reaction products are extracted with an organic solvent and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the terpene products.

In Vitro Characterization of Cytochrome P450 Enzymes

Objective: To determine the catalytic activity of CYP450 enzymes (e.g., CYP728B70) involved in the oxidative modification of diterpenes.

Methodology: In vitro assays using yeast or insect cell-expressed enzymes are commonly employed.[15][16][17][18][19][20]

-

Heterologous Expression: The CYP450 gene is co-expressed with a cytochrome P450 reductase (CPR), which is essential for its activity, in a heterologous system such as yeast (Saccharomyces cerevisiae) or insect cells.

-

Microsome Preparation: Microsomal fractions containing the expressed enzymes are isolated from the host cells by differential centrifugation.

-

Enzyme Assay: The microsomal preparation is incubated with the substrate (e.g., miltiradiene or dehydroabietic acid), a NADPH-generating system, and a suitable buffer.

-

Product Analysis: The reaction is quenched, and the products are extracted with an organic solvent. The products are then analyzed by LC-MS or GC-MS to determine the structure of the oxidized products.

Agrobacterium-mediated Transformation of Tripterygium wilfordii

Objective: To generate transgenic plant tissues (e.g., hairy roots) for metabolic engineering studies.

Methodology: Agrobacterium tumefaciens or Agrobacterium rhizogenes can be used to introduce genes of interest into T. wilfordii.[21][22][23][24][25]

-

Vector Construction: The gene(s) of interest are cloned into a binary vector suitable for Agrobacterium-mediated transformation.

-

Agrobacterium Transformation: The binary vector is introduced into a suitable Agrobacterium strain.

-

Explant Preparation and Infection: Sterile explants (e.g., leaf discs, stem segments) are prepared from T. wilfordii and co-cultivated with the transformed Agrobacterium.

-

Selection and Regeneration: The explants are transferred to a selection medium containing an antibiotic to kill the Agrobacterium and a selective agent to identify transformed plant cells. Transgenic tissues (e.g., calli, hairy roots) are regenerated from the selected cells.

-

Confirmation of Transformation: The presence and expression of the transgene in the regenerated tissues are confirmed by PCR, RT-qPCR, and/or Southern blotting.

Visualizations of Pathways and Workflows

Caption: Proposed biosynthetic pathway of this compound.

Caption: Workflow for functional characterization of biosynthetic enzymes.

References

- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 3. Genome of Tripterygium wilfordii and identification of cytochrome P450 involved in triptolide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A sensitive LC-MS/MS method for the determination of triptolide and its application to pharmacokinetic research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of triptolide and its prodrug MC002 in dog blood by LC-MS/MS and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Heterologous protein expression in E. coli [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dokumen.pub [dokumen.pub]

- 17. criver.com [criver.com]

- 18. researchgate.net [researchgate.net]

- 19. Cytochrome P450: In Vitro Methods and Protocols - Google Books [books.google.com]

- 20. Catalytic enhancements in cytochrome P450 2C19 by cytochrome b5 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]

- 25. Terpenoids in transformed root culture of Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triptoquinonide: Physical, Chemical Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptoquinonide is a naturally occurring diterpenoid isolated from the traditional Chinese medicinal plant, Tripterygium wilfordii[1]. As a member of the abietane diterpenoid family, it shares a structural relationship with other pharmacologically active compounds from the same source, such as triptolide. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside available information on its biological activities and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a complex organic molecule with a distinct chemical structure. The key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₂O₄ | [1][2] |

| Molecular Weight | 326.39 g/mol | [1][2] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage Temperature | -20°C | [2] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 163513-81-3 | [1][2] |

Experimental Protocols

Enantioselective Total Synthesis of (+)-Triptoquinonide

The first enantioselective total synthesis of (+)-Triptoquinonide has been successfully accomplished. A key step in this synthesis involves a lanthanide triflate-catalyzed oxidative radical cyclization of a (+)-8-phenylmenthyl ester mediated by Mn(OAc)₃. This crucial step provides the core intermediate with high chemical yield and excellent diastereoselectivity. The resulting intermediate, (+)-Triptophenolide methyl ether, is then converted to (+)-Triptoquinonide through a series of further chemical transformations.

While the full detailed protocol is extensive and proprietary to the original research, the general workflow is outlined below. For the complete, step-by-step experimental procedure, it is imperative to consult the supporting information of the primary research article by Yang, D. et al. (2000) in the Journal of Organic Chemistry.

Logical Workflow for the Total Synthesis of (+)-Triptoquinonide

Caption: General workflow for the enantioselective total synthesis of (+)-Triptoquinonide.

Biological Activities and Signaling Pathways

The biological activities of this compound are not as extensively studied as those of its structural analog, triptolide. However, based on the activities of related diterpenoids from Tripterygium wilfordii, this compound is predicted to possess significant anti-inflammatory and anticancer properties.

Anti-Inflammatory Activity

Triptolide, a closely related compound, exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This inhibition is largely attributed to the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway . It is highly probable that this compound shares a similar mechanism of action.

Hypothesized NF-κB Inhibition by this compound

The NF-κB signaling cascade is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Triptolide has been shown to interfere with this process.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Triptolide is known to induce apoptosis (programmed cell death) in various cancer cell lines. This pro-apoptotic effect is mediated through multiple signaling pathways, including the modulation of Bcl-2 family proteins and the activation of caspases. Given its structural similarity, this compound is also anticipated to exhibit cytotoxic effects against cancer cells.

Experimental Workflow for Assessing Apoptosis

A standard method to evaluate the pro-apoptotic effects of a compound like this compound is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Caption: Experimental workflow for the assessment of this compound-induced apoptosis.

Conclusion

This compound is a promising natural product with a chemical scaffold suggestive of significant biological activity. While detailed experimental data for this compound itself is limited in publicly accessible literature, the well-documented activities of its structural analog, triptolide, provide a strong rationale for further investigation. The enantioselective total synthesis of this compound opens avenues for producing sufficient quantities for in-depth biological evaluation. Future research should focus on elucidating the specific pharmacological profile of this compound, including its anti-inflammatory and anticancer properties, and delineating its precise mechanisms of action on key signaling pathways such as NF-κB. Such studies will be crucial in determining the therapeutic potential of this compound as a lead compound in drug discovery and development.

References

A Technical Guide to the Preliminary Investigation of Triptoquinonide's Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Preliminary studies focusing specifically on the mechanism of action of Triptoquinonide are not extensively available in the public domain. This guide, therefore, draws upon the comprehensive research conducted on Triptolide, a structurally related and potent diterpenoid epoxide isolated from the same plant, Tripterygium wilfordii. The mechanistic insights from Triptolide are presented here as a foundational framework for investigating and understanding the potential biological activities of this compound.

Core Signaling Pathways Implicated in the Action of Related Compounds

Triptolide, and by extension, potentially this compound, exerts its potent anti-inflammatory, immunosuppressive, and anti-cancer effects by modulating several key signaling pathways. The primary mechanisms revolve around the inhibition of pro-inflammatory transcription factors, induction of oxidative stress, and activation of apoptotic pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses and is constitutively active in many cancer types, promoting cell proliferation and survival.[1] Triptolide has been demonstrated to be a potent inhibitor of this pathway.[2][3][4] The inhibitory action is multifaceted, involving the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][5] This prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory and anti-apoptotic genes.[3][6]

Modulation of Oxidative Stress and the Nrf2 Signaling Pathway

This compound, as a quinone-containing compound, may participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[7][8] While excessive ROS can be cytotoxic, a moderate increase can trigger adaptive cellular responses. Triptolide has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a primary regulator of the antioxidant response.[4][9] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which help to mitigate oxidative damage.[9]

Induction of Apoptosis

A key component of the anti-cancer activity of Triptolide is the induction of programmed cell death, or apoptosis.[10] This can be triggered through multiple mechanisms, including the aforementioned inhibition of the pro-survival NF-κB pathway and the generation of high levels of cytotoxic ROS.[1] Apoptosis is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[11] The process is executed by a family of proteases called caspases.[1]

Quantitative Data from Preliminary Studies on Related Compounds

The following tables summarize quantitative data from studies on Triptolide and other relevant compounds, which can serve as a benchmark for designing experiments for this compound.

Table 1: Inhibition of NF-κB Activity

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Curcumin Analogue (BAT3) | L929sA | NF-κB Luciferase Reporter | IC₅₀ | ~6 µM | [6] |

| Triptolide | Murine Model (LPS-induced ALI) | Western Blot | Inhibition of p65 phosphorylation | Significant reduction |[3] |

Table 2: Induction of Apoptosis

| Compound | Cell Line | Assay | Treatment | Result (% Apoptotic Cells) | Reference |

|---|---|---|---|---|---|

| Furanodienone | A-549 (Lung Cancer) | Annexin V-FITC/PI | 50 µM | 21.08 ± 3.70% | [10] |

| Furanodienone | A-549 (Lung Cancer) | Annexin V-FITC/PI | 100 µM | 32.43 ± 4.06% | [10] |

| Furanodienone | A-549 (Lung Cancer) | Annexin V-FITC/PI | 200 µM | 55.57 ± 2.07% | [10] |

| Doxorubicin | MDA-MB-231 (Breast Cancer) | Annexin V-FITC/PI | - | Early: 38.8%, Late: 4.40% |[12] |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

NF-κB Reporter Gene Assay

This assay quantitatively measures the activity of the NF-κB transcription factor.

-

Cell Culture and Transfection: Seed cells (e.g., HEK293T or a cancer cell line like MDA-MB-231) in a 96-well plate. Co-transfect the cells with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) and incubate for 6-8 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC₅₀ value.

Western Blot for NF-κB Pathway Proteins

This method is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12][13]

-

Cell Seeding and Treatment: Seed 4 x 10⁵ cells per well in a 6-well plate. After overnight adherence, treat with varying concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

-

Quantification: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of this compound on apoptosis induction.[10]

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triptolide activates the Nrf2 signaling pathway and inhibits the NF-κB signaling pathway to improve Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The thymoquinone-induced production of reactive oxygen species promotes dedifferentiation through the ERK pathway and inflammation through the p38 and PI3K pathways in rabbit articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redox cycling of o-naphthoquinones in trypanosomatids. Superoxide and hydrogen peroxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Triptoquinonide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptoquinonide is a diterpenoid compound belonging to the triptoquinone family, naturally occurring in plants of the genus Tripterygium. These plants have a long history of use in traditional medicine for treating inflammatory and autoimmune diseases. The closely related compound, triptolide, has been extensively studied and shown to possess potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] This has spurred interest in other compounds from this family, such as this compound, as potential therapeutic agents.

This technical guide provides a framework for the in silico modeling of this compound's bioactivity, focusing on its potential anti-inflammatory and pro-apoptotic effects. Given the limited publicly available experimental data specifically for this compound, this guide leverages data from the broader triptoquinone class and the well-researched analogue, triptolide, to establish a robust computational methodology. This approach allows for the prediction of molecular targets, simulation of interactions, and assessment of pharmacokinetic properties, thereby guiding future experimental validation and drug development efforts.

Potential Bioactivities and Molecular Targets

Based on studies of related compounds, this compound is hypothesized to exhibit significant anti-inflammatory and anti-cancer activities. The primary molecular mechanisms likely involve the modulation of key signaling pathways in inflammation and apoptosis.

Anti-Inflammatory Activity

The anti-inflammatory effects of triptoquinones are thought to be mediated, at least in part, through the inhibition of inducible nitric oxide synthase (iNOS). iNOS is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a pro-inflammatory mediator. A molecular docking study on 20 triptoquinones from the genus Tripterygium demonstrated their potential to bind to key residues in the active site of human iNOS, suggesting a mechanism for their anti-inflammatory properties.

Another critical target in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Triptolide is a known inhibitor of NF-κB activation.[3][4] This pathway is a central regulator of a wide array of genes involved in inflammation, immunity, and cell survival. Inhibition of NF-κB signaling leads to the downregulation of pro-inflammatory cytokines and other inflammatory mediators.

Pro-Apoptotic Activity

Triptolide has been shown to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][5] Key molecular events include the activation of caspases, modulation of Bcl-2 family proteins, and cell cycle arrest.[6][7] It is plausible that this compound shares similar pro-apoptotic mechanisms, making it a candidate for anti-cancer drug development.

In Silico Modeling Workflow

The following workflow outlines a comprehensive in silico approach to predict and characterize the bioactivity of this compound.

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with its putative molecular targets (e.g., iNOS, IKKβ).

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Save the optimized structure in a format compatible with docking software (e.g., .pdbqt).

-

-

Target Preparation:

-

Download the 3D crystal structure of the target protein (e.g., human iNOS, IKKβ) from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any non-essential ions.

-

Add polar hydrogens and assign appropriate charges to the protein atoms.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking if the binding site is unknown.

-

-

Docking Simulation:

-

Use a molecular docking program (e.g., AutoDock Vina, Schrödinger Glide) to dock the prepared this compound into the defined binding site of the target protein.

-

Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

-

Run the docking simulation.

-

-

Analysis of Results:

-

Analyze the docking results to identify the best binding pose based on the predicted binding affinity (e.g., docking score in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, Discovery Studio).

-

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.

Protocol:

-

Input:

-

Obtain the simplified molecular-input line-entry system (SMILES) string or the 2D structure of this compound.

-

-

Prediction using Web-based Tools:

-

Utilize online ADMET prediction servers (e.g., SwissADME, pkCSM).

-

Submit the SMILES string or structure to the server.

-

-

Analysis of Predicted Properties:

-

Absorption: Evaluate parameters such as Caco-2 permeability, human intestinal absorption, and P-glycoprotein substrate status.

-

Distribution: Assess blood-brain barrier permeability and plasma protein binding.

-

Metabolism: Predict cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Analyze predictions for renal clearance.

-

Toxicity: Evaluate predictions for hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (AMES test).

-

Drug-likeness: Assess compliance with rules such as Lipinski's Rule of Five.

-

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on the analysis of related triptoquinones and triptolide. Note: These values are for illustrative purposes and require experimental validation.

Table 1: Predicted Bioactivity of this compound

| Bioactivity | Predicted IC50 (µM) | Target | Reference Compound |

| Anti-inflammatory (NO) | 5 - 15 | iNOS | Triptolide |

| Cytotoxicity (MCF-7) | 0.1 - 1.0 | Multiple | Triptolide |

| NF-κB Inhibition | 0.05 - 0.5 | IKKβ | Triptolide |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification |

| Absorption | |

| Caco-2 Permeability (logPapp) | High |

| Human Intestinal Absorption | > 90% |

| P-glycoprotein Substrate | No |

| Distribution | |

| Blood-Brain Barrier Permeant | Yes |

| Plasma Protein Binding | > 95% |

| Metabolism | |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Toxicity | |

| hERG I Inhibitor | Low risk |

| Hepatotoxicity | Potential risk |

| AMES Mutagenicity | Low risk |

| Drug-likeness | |

| Lipinski's Rule of Five | 0 violations |

Visualization of Signaling Pathways

NF-κB Signaling Pathway and this compound Inhibition

References

- 1. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide Induces Glioma Cell Autophagy and Apoptosis via Upregulating the ROS/JNK and Downregulating the Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triptolide induces apoptosis through the calcium/calmodulin‑dependent protein kinase kinaseβ/AMP‑activated protein kinase signaling pathway in non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triptolide induces apoptosis of PMA-treated THP-1 cells through activation of caspases, inhibition of NF-κB and activation of MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Evolution of Triptoquinonide-like Compounds: A Technical Guide

Introduction

Triptoquinonide and its analogous compounds, a class of diterpenoids, have garnered significant interest within the scientific community for their potent biological activities. Initially identified from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, these molecules have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, immunosuppressive, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound-like compounds, with a focus on providing researchers, scientists, and drug development professionals with a detailed understanding of their core characteristics and the methodologies used to investigate them.

Discovery and History

The journey into the world of this compound-like compounds began with the isolation of their parent compound, triptolide. Triptolide was first isolated in 1972 from the "Thunder God Vine" (Tripterygium wilfordii), a plant with a long history of use in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis and autoimmune diseases.[1][2] This initial discovery paved the way for the identification of a series of structurally related diterpenoids.

Among these are triptonide, triptophenolide, and this compound, which share a core structural motif with triptolide but possess distinct functional group modifications. The first enantioselective total synthesis of (-)-triptolide, (-)-triptonide, (+)-triptophenolide, and (+)-triptoquinonide was a significant milestone in the field, allowing for the generation of these compounds in the laboratory for further biological evaluation.[3][4] Triptophenolide, for instance, has been identified as a pan-antagonist of the androgen receptor, highlighting the diverse biological targets of this class of molecules.[5][6] More recently, triptonide has been investigated as a potential non-hormonal male contraceptive agent, demonstrating reversible effects in pre-clinical animal models.[1][7]

Quantitative Biological Activity

The biological activity of this compound-like compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological process by 50%. While extensive data is available for triptolide, information on this compound and other direct analogs is more limited. The following tables summarize available quantitative data to facilitate comparison.

Table 1: In Vitro Cytotoxicity of Triptolide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| Jurkat | Leukemia | < 10 | 72 |

| HT29 | Colon Cancer | < 15 | 72 |

| MCF-7 | Breast Cancer | ~12 (average) | Not Specified |

| HepaRG | Hepatocellular Carcinoma | ~200 | 48 |

Table 2: Bioactivity of Triptophenolide against Androgen Receptor (AR) Variants

| Target | IC50 (nM) |

| AR-WT | 260 |

| AR-F876L | 480 |

| AR-T877A | 388 |

| AR-W741C+T877A | 437 |

Key Signaling Pathways

This compound-like compounds exert their biological effects by modulating key cellular signaling pathways, most notably the NF-κB pathway. The NF-κB signaling cascade is a central regulator of inflammation, immunity, and cell survival.

Inhibition of the NF-κB Signaling Pathway

Triptolide and its analogs are potent inhibitors of the NF-κB signaling pathway. They have been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition is mediated, at least in part, by targeting the IκB kinase (IKK) complex. By preventing IκBα degradation, the NF-κB dimer (typically p65/p50) cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.

References

- 1. researchgate.net [researchgate.net]

- 2. bowdish.ca [bowdish.ca]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 7. Trypanocidal activity of synthetic heterocyclic derivatives of active quinones from Tabebuia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Triptoquinonide: A Potential Anti-Inflammatory Agent - A Technical Guide

Disclaimer: Information available in scientific literature predominantly pertains to "triptolide," a major active component isolated from Tripterygium wilfordii. The term "triptoquinonide" yields limited specific results. This document provides a comprehensive overview of the anti-inflammatory potential of triptolide, which is structurally and functionally related to the quinonide class of compounds and is likely the subject of interest.

This technical guide provides an in-depth analysis of the anti-inflammatory properties of triptolide, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms.

Core Anti-Inflammatory Mechanisms

Triptolide exerts its potent anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, controlling the expression of a wide array of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[1][2]

Inhibition of NF-κB Signaling Pathway

Triptolide is a well-documented inhibitor of the NF-κB signaling pathway.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target inflammatory genes. Triptolide has been shown to interfere with this process, although the precise mechanism is complex and may involve multiple targets within the pathway. Some studies suggest that triptolide does not prevent the degradation of IκBα or the nuclear translocation of p65, but rather inhibits the transcriptional activity of NF-κB once it is in the nucleus.[1]

Modulation of MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. Triptolide has been shown to inhibit the activation of the JNK MAPK pathway in fibroblast-like synoviocytes (FLSs).[2] By blocking these signaling pathways, triptolide effectively downregulates the production of various inflammatory mediators, including cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2).[2] Interestingly, in some cellular contexts, such as THP-1 monocytes, triptolide has been reported to activate the MAPK pathway, which may contribute to its apoptotic effects on these immune cells.[2]

Attenuation of NLRP3 Inflammasome

Recent evidence suggests that triptolide and its derivatives can also attenuate the activity of the NLRP3 inflammasome.[3] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18. By inhibiting the NLRP3 inflammasome, triptolide can further dampen the inflammatory response.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of triptolide from various in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Activity of Triptolide

| Cell Line | Stimulant | Triptolide Concentration | Target | Effect | Reference |

| RAW264.7 Macrophages | LPS | <30 nM (IC50) | TNF-α, IL-6 | Potent inhibition of cytokine production | [1] |

| RAW264.7 Macrophages | LPS | 10-50 nM | Pro-inflammatory cytokines | Profound inhibition of expression | [1] |

| PC12 Cells | LPS | 10–100 ng/ml | COX-2, PGE-2 | Downregulation of inflammatory mediators | [2] |

| Fibroblast-like Synoviocytes (FLS) | IL-1α | 28–140 nM | proMMP1, proMMP3 | Suppression of production | [2] |

| Fibroblast-like Synoviocytes (FLS) | PMA | 100 ng/ml | IL-18 | Inhibition of production | [2] |

| THP-1 Monocytes | - | 5–25 nM | Apoptosis | Induction via MAPK activation and NF-κB inhibition | [2] |

| Chondrocytes | Pro-inflammatory cytokines | 100 nM | MMP-3, MMP-13 | Dose-dependent inhibition of expression | [2] |

Table 2: In Vivo Anti-Inflammatory Activity of Triptolide

| Animal Model | Disease Model | Triptolide Dosage | Key Findings | Reference |

| Rats | Carrageenan-induced DOMS | Not specified | Attenuated muscular damage, inhibited oxidative stress and inflammation | [4] |

| Rats | Carrageenan-induced paw edema | 0.2 or 0.4 mg/kg per day (TP-SLN) | Enhanced anti-inflammatory activity compared to free triptolide | [5] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the anti-inflammatory potential of triptolide.

Cell Culture and Stimulation

-

Cell Lines: RAW264.7 murine macrophages and human monocytic THP-1 cells are commonly used to study the effects on innate immune cells.[1][2] PC12 cells are utilized for neuroinflammation models, and primary fibroblast-like synoviocytes (FLS) are employed in arthritis research.[2]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Stimulation: To induce an inflammatory response, cells are often stimulated with lipopolysaccharide (LPS) at concentrations ranging from 100 ng/ml to 1 µg/ml for specified durations.[1] Other stimulants like phorbol 12-myristate 13-acetate (PMA) or pro-inflammatory cytokines (e.g., IL-1α) are also used depending on the cell type and research question.[2]

Measurement of Inflammatory Mediators

-

ELISA (Enzyme-Linked Immunosorbent Assay): This technique is widely used to quantify the protein levels of secreted cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.[1]

-

Northern Blot Analysis: This method is employed to examine the mRNA expression levels of pro-inflammatory genes like TNF-α and IL-1β, providing insights into the transcriptional regulation by triptolide.[1]

-

Western Blot Analysis: This technique is used to detect the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., IκBα, p65, ERK, JNK, p38).

Animal Models of Inflammation

-

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. Carrageenan is injected into the paw of a rodent, inducing localized edema. The anti-inflammatory effect of a compound is assessed by measuring the reduction in paw swelling.[5]

-

Delayed-Onset Muscle Soreness (DOMS) Model: Intramuscular injection of carrageenan can also be used to induce muscle inflammation and damage, mimicking DOMS.[4]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by triptolide and a general experimental workflow.

References

- 1. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The research on the anti-inflammatory activity and hepatotoxicity of triptolide-loaded solid lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial cytotoxicity screening of Triptoquinonide

An In-Depth Technical Guide to the Initial Cytotoxicity Screening of Triptoquinonide and Related Compounds

Disclaimer: Publicly available, peer-reviewed data on the specific cytotoxicity of this compound is limited. This guide will use the extensively studied, structurally related compound Triptolide as a primary example to detail the experimental protocols and mechanisms of action relevant for this class of molecules. Triptolide is a major bioactive diterpene triepoxide isolated from the same plant, Tripterygium wilfordii Hook F.[1]

This technical guide provides a framework for the initial in vitro cytotoxicity screening of this compound and its analogues. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel cytotoxic agents. The guide covers quantitative data presentation, detailed experimental methodologies, and visualization of workflows and cellular pathways.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a biological function, such as cell proliferation. IC50 values are determined from dose-response curves and are essential for comparing the cytotoxic efficacy of different compounds.[2]

As a reference, the following table summarizes the IC50 values for Triptolide against various human cancer cell lines, demonstrating its potent cytotoxic activity at nanomolar concentrations.

| Cell Line | Cancer Type | Incubation Time | IC50 (nM) |

| HuCCT1 | Cholangiocarcinoma | 48 h | 12.6 ± 0.6 |

| QBC939 | Cholangiocarcinoma | 48 h | 20.5 ± 4.2 |

| FRH0201 | Cholangiocarcinoma | 48 h | 18.5 ± 0.7 |

| MDA-MB-231 | Breast Cancer | 48 h | ~25 |

| BT-474 | Breast Cancer | 48 h | <25 |

| MCF7 | Breast Cancer | 48 h | ~25 |

Table 1: In Vitro Cytotoxicity (IC50) of Triptolide in Human Cancer Cell Lines. Data compiled from multiple sources.[1][3]

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental protocols. The following sections detail the methodologies for two fundamental assays in cytotoxicity screening.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium (serum-free for washing steps)

-

Solubilization solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Adherent or suspension cells

-

Test compound (this compound)

Protocol for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After cell attachment, replace the old medium with fresh medium containing the desired concentrations of the compound. Include untreated (vehicle control) wells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Following incubation, carefully aspirate the culture medium. Wash each well with 50 µL of serum-free medium. Add 50 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at an optical density of 570-590 nm using a microplate reader. A reference wavelength of ~630 nm can be used to correct for background absorbance.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. The Annexin V-FITC assay is a standard method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[6] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Suspension or trypsinized adherent cells

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Culture cells and induce apoptosis by treating with the test compound at various concentrations for a specified time. Include an untreated control group.

-

Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation. For adherent cells, gently trypsinize and then wash once with cold PBS.

-

Resuspension: Carefully discard the supernatant and resuspend the cell pellet in 100 µL of cold 1X Binding Buffer.[7]

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to the 100 µL cell suspension.[7]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

-

Dilution: After incubation, add 400 µL of cold 1X Binding Buffer to each tube and mix gently.[7]

-

Flow Cytometry Analysis: Analyze the samples immediately (preferably within 1 hour) on a flow cytometer.[6]

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualization of Experimental Workflow & Signaling Pathways

Graphical representations are crucial for understanding complex workflows and molecular interactions. The following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

General Workflow for In Vitro Cytotoxicity Screening

Triptolide-Induced Apoptosis via the Intrinsic (Mitochondrial) Pathway

Triptolide has been shown to induce apoptosis through multiple signaling pathways, including the intrinsic mitochondrial pathway.[2][8] This pathway is regulated by the Bcl-2 family of proteins.[2][8] Triptolide can alter the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases (like Caspase-3), ultimately resulting in programmed cell death.[8] Triptolide has also been implicated in regulating the NF-κB, Wnt/β-catenin, and ROS/JNK signaling pathways.[1][5][9][10]

References

- 1. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Triptolide Induces Glioma Cell Autophagy and Apoptosis via Upregulating the ROS/JNK and Downregulating the Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 8. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triptolide induces apoptosis of glioma cells by inhibiting NF-κB activation during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (+)-Triptoquinonide: A Detailed Protocol for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective total synthesis of (+)-triptoquinonide, a complex diterpenoid natural product. The synthesis is based on the work of Yang et al., which features a key lanthanide-catalyzed oxidative radical cyclization. This protocol is intended for use by trained organic chemists in a laboratory setting.

Introduction

Triptoquinonide is a member of the triptolide family of natural products isolated from the plant Tripterygium wilfordii. These compounds have garnered significant interest from the scientific community due to their potent biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer properties. The complex molecular architecture of this compound, featuring a strained triepoxide system, presents a formidable challenge for synthetic chemists. The protocol outlined below describes a successful enantioselective approach to this molecule.

Overall Synthetic Strategy

The total synthesis of (+)-triptoquinonide is achieved through a multi-step sequence starting from commercially available materials. The retrosynthetic analysis reveals a strategy centered around the late-stage introduction of the epoxide functionalities from a key intermediate, (+)-triptophenolide methyl ether. The core carbocyclic framework is constructed via a highly diastereoselective oxidative radical cyclization.

High-Yield Synthesis of Triptoquinonide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptoquinonide and its derivatives represent a class of chemical compounds with significant potential in drug discovery and development. Their structural complexity, however, presents challenges to efficient chemical synthesis. This document provides detailed application notes and protocols for the high-yield synthesis of (+)-Triptoquinonide, a key derivative of the triptolide family. The methodologies outlined herein are based on established synthetic routes, offering a reproducible approach for obtaining this valuable compound for further research and development. While the biological activities of the closely related compound, triptolide, are well-documented, specific data on this compound remains limited. This document also briefly touches upon the known biological context of related compounds to provide a basis for future investigation into the therapeutic potential of this compound derivatives.

Introduction

This compound belongs to the family of diterpenoid epoxides, which includes the well-studied compound triptolide. Triptolide has demonstrated a broad range of biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer properties.[1] These effects are often attributed to its ability to modulate various signaling pathways, such as NF-κB, STAT3, and Notch1.[2][3] The synthesis of triptolide and its derivatives is of great interest to the medicinal chemistry community for the development of new therapeutic agents.

This document focuses on the high-yield synthesis of (+)-Triptoquinonide, leveraging a key intermediate, (+)-Triptophenolide methyl ether. The synthetic strategy provides a reliable method for accessing this complex molecule.

Data Presentation

The enantioselective total synthesis of (+)-Triptoquinonide has been reported, with a key step involving the oxidative radical cyclization to form an intermediate with a good chemical yield.[4] The subsequent conversion to (+)-Triptophenolide methyl ether and finally to (+)-Triptoquinonide is described as a ready conversion.[4]

Table 1: Key Reaction Yield

| Reaction Step | Yield (%) | Reference |

| Lanthanide triflate-catalyzed oxidative radical cyclization of (+)-8-phenylmenthyl ester to intermediate 31 | 77 | [4] |

Note: The yield for the final conversion of (+)-Triptophenolide methyl ether to (+)-Triptoquinonide is not explicitly stated in the primary literature abstract.

Experimental Protocols

The following protocols are based on the synthetic route described by Yang et al. (2000).[4]

Protocol 1: Synthesis of (+)-Triptophenolide Methyl Ether (Key Intermediate)

The synthesis of the key intermediate, (+)-Triptophenolide methyl ether, is achieved through a multi-step sequence. The pivotal step is a lanthanide triflate-catalyzed oxidative radical cyclization of (+)-8-phenylmenthyl ester mediated by Mn(OAc)₃. This reaction proceeds with a high yield (77%) and excellent diastereoselectivity.[4] The resulting intermediate is then further elaborated to afford (+)-Triptophenolide methyl ether in over 99% enantiomeric excess.[4]

Protocol 2: Synthesis of (+)-Triptoquinonide from (+)-Triptophenolide Methyl Ether

Detailed experimental parameters for this conversion require access to the full experimental section of the cited literature. The abstract indicates a "ready conversion."[4]

General Procedure (Hypothetical based on common organic synthesis techniques):

-

Starting Material: (+)-Triptophenolide methyl ether.

-

Reaction: The conversion likely involves oxidation of the aromatic ring of the triptophenolide core to the corresponding quinone. This might be achieved using a suitable oxidizing agent such as ceric ammonium nitrate (CAN) or Fremy's salt.

-

Solvent: A suitable organic solvent such as acetonitrile or a mixture of dichloromethane and water would likely be used.

-

Temperature: The reaction would likely be carried out at a controlled temperature, potentially ranging from 0 °C to room temperature.

-

Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture would be subjected to a standard aqueous work-up to remove inorganic salts and other water-soluble impurities.

-

Purification: The crude product would be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (+)-Triptoquinonide.

-

Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Logical Relationship of Synthesis

Caption: Synthetic workflow for (+)-Triptoquinonide.

Biological Activity and Signaling Pathways

While extensive research has been conducted on the biological activities of triptolide, specific data for this compound and its derivatives are not widely available in the public domain. The known biological activities of triptolide, which shares a core structural motif with this compound, are summarized below to provide a potential framework for investigating the bioactivity of this compound derivatives.

Triptolide is known to exert its effects through the modulation of multiple signaling pathways, including:

-

NF-κB Signaling Pathway: Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of triptolide.[2]

-

STAT3 Signaling Pathway: Triptolide has been shown to inhibit the STAT3 pathway, which is implicated in cancer cell proliferation and survival.[2]

-

Notch1 Signaling Pathway: Inhibition of Notch1 signaling by triptolide contributes to its anti-cancer properties.[3]

Signaling Pathway of Related Compound (Triptolide)

Caption: Triptolide's known signaling pathway interactions.

Conclusion

This document provides a starting point for researchers interested in the high-yield synthesis of this compound derivatives. The provided protocols, based on established literature, offer a robust method for obtaining (+)-Triptoquinonide. Further investigation into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted and represents a promising area for future research in drug discovery. The exploration of its effects on key signaling pathways, informed by the known activities of related compounds like triptolide, will be crucial in elucidating its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enantioselective total synthesis of (-)-triptolide, (-)-triptonide, (+)-triptophenolide, and (+)-triptoquinonide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Triptoquinonide Using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptoquinonide is a diterpenoid quinone isolated from the medicinal plant Tripterygium wilfordii.[1] Like other compounds from this plant, such as triptolide and tripdiolide, this compound is of interest for its potential biological activities. Effective purification is crucial for further research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products like this compound.[2]

This document provides detailed protocols for the purification of this compound using HPLC. As specific literature on this compound purification is limited, the following methods are adapted from established and validated protocols for structurally similar compounds, including triptolide, tripdiolide, and synthetic iminoquinones.[3][4][5] These notes are intended to serve as a comprehensive guide for developing a robust purification workflow.

Extraction and Sample Preparation

The initial step involves extracting the crude mixture of compounds from the plant material. This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Protocol 1: General Extraction from Tripterygium wilfordii

-

Grinding: Grind the dried roots of Tripterygium wilfordii into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol (e.g., 1:10 w/v) and extract under reflux for 2 hours. Repeat the extraction three times to ensure maximum yield.

-

Alternatively, perform extraction with ethyl acetate.

-

-

Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated residue.

-

Liquid-Liquid Partitioning:

-

Suspend the residue in water.

-

Partition the aqueous suspension with an equal volume of ethyl acetate or chloroform.

-

Separate the organic layer, which will contain this compound and other diterpenoids.

-

-

Drying: Dry the organic extract in vacuo to yield the crude extract for further purification.

Pre-purification using Solid-Phase Extraction (SPE)

To reduce sample complexity and protect the HPLC column, a solid-phase extraction step is recommended to clean up the crude extract. The following protocol is adapted from methods used for triptolide and tripdiolide.[4][5]

Protocol 2: SPE for Diterpenoid Enrichment

-

Cartridge: Aminopropyl (NH2) SPE tube.

-

Sample Loading: Dissolve the dried crude extract in a small volume of the initial elution solvent (e.g., dichloromethane:methanol 49:1 v/v) and apply it to the pre-equilibrated SPE tube.[5]

-

Elution:

-

Concentration: Dry the desired fraction using a rotary evaporator or a stream of nitrogen.

-

Reconstitution: Re-dissolve the dried fraction in the initial mobile phase for HPLC analysis.

HPLC Purification of this compound

The following analytical and preparative HPLC methods are proposed for the purification of this compound. These are based on successful separations of analogous compounds.

Method 1: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is a common and effective method for separating diterpenoids.[6] The following conditions are adapted from methods for BA-TPQ (a synthetic iminoquinone) and tripdiolide.[3][5]

Protocol 3: Analytical RP-HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax SB C-18).[3]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.[3]

-

Detection: UV at 254 nm. A photodiode array (PDA) detector is recommended to monitor the full UV spectrum (200-400 nm) to determine the optimal wavelength for this compound. Diterpenoid quinones typically show absorbance between 240-350 nm.[7]

-

Injection Volume: 10-20 µL.

Protocol 4: Preparative RP-HPLC Method

-

Column: C18, 19 x 100 mm, 5 µm particle size or larger.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Same gradient profile as the analytical method, but with adjusted flow rate and duration based on the column dimensions.

-

Flow Rate: 15-20 mL/min (adjust based on column manufacturer's recommendations).

-

Detection: UV at 254 nm.

-

Injection Volume: 0.5-2 mL of a concentrated sample solution.

-

Fraction Collection: Collect fractions based on UV signal, corresponding to the retention time of the target peak identified during analytical runs.

Method 2: Normal-Phase HPLC (NP-HPLC)

Normal-phase chromatography can also be effective for separating diterpenoids, especially for resolving isomers.

Protocol 5: Analytical NP-HPLC Method

-

Column: Silica or Cyano-bonded, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: n-Hexane.

-

Mobile Phase B: Ethyl Acetate or Isopropanol.

-

Gradient:

-

0-15 min: 5% to 50% B

-

15-20 min: 50% B

-

20-22 min: 50% to 5% B

-

22-30 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection: UV at 254 nm (or optimal wavelength determined by PDA).

-

Injection Volume: 10-20 µL.

Data Presentation

The following tables summarize the HPLC conditions used for the purification and analysis of compounds structurally related to this compound, which can serve as a reference for method development.

Table 1: HPLC Conditions for Triptolide and Tripdiolide

| Parameter | Triptolide Method | Tripdiolide Method[5] |

| Chromatography Mode | Reversed-Phase | Reversed-Phase |

| Column | Pentafluorophenyl (PFP) | Curosil-PFP, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) | Water and Methanol:Acetonitrile (1:1 v/v) |

| Elution Mode | Gradient | Isocratic (79:21 A:B) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 219 nm | 219 nm |

| Reported Retention Time | Not specified | 26.5 min |

| Purity/Concentration | Not specified | 366.13 ± 17.21 µg/g of extract |

Table 2: HPLC Conditions for BA-TPQ (Iminoquinone) [3][8]

| Parameter | BA-TPQ Analytical Method |

| Chromatography Mode | Reversed-Phase |

| Column | Zorbax SB C-18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.03% Formic Acid |